molecular formula C23H27N3O3S B2776717 N-(2-(1H-indol-3-yl)ethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021041-12-2

N-(2-(1H-indol-3-yl)ethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2776717
CAS No.: 1021041-12-2
M. Wt: 425.55
InChI Key: AGWSZNLIOGOMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule is commonly referred to as "compound X" in the scientific literature.

Scientific Research Applications

  • Synthesis and Antibacterial Study : N-substituted derivatives of a similar compound were synthesized and showed moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Biological Activity Against Enzymes : Another study synthesized derivatives and evaluated them against acetylcholinesterase and butyrylcholinesterase enzymes, showing promising activity (Khalid et al., 2014).

  • Antibacterial Potentials : Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate antibacterial activity, with certain compounds showing notable effectiveness against specific bacterial strains (Iqbal et al., 2017).

  • Cholinesterase Inhibitory Activity : A study focused on the synthesis of bioactive sulfonamides bearing a piperidine nucleus, which exhibited promising activity against cholinesterase enzymes (Khalid, 2012).

  • Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized as potential antiallergic agents, with some compounds showing significant potency (Menciu et al., 1999).

  • Enantiomeric Pure Derivatives : The synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives was reported, showcasing the potential for creating enantiomerically pure compounds (Król et al., 2022).

  • Molecular Docking and Enzyme Inhibition : Another study synthesized derivatives for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities, supported by molecular docking to examine their binding interactions (Khalid et al., 2014).

  • Potential 5-HT6R Ligands for Cognitive Disorders : Derivatives were designed as 5-HT6 receptor ligands, showing potent binding affinity and activity in animal models of cognition (Nirogi et al., 2016).

  • Enzyme Inhibitory Activities of Triazole Analogues : Novel analogues were synthesized and evaluated for their inhibition potential against various enzymes, demonstrating good activity (Virk et al., 2018).

  • Anticancer Effects and Molecular Docking : Sulfonamide-derived isatins were investigated for their cytotoxic effect on hepatocellular carcinoma cell lines, showing significant potential for cancer management (Eldeeb et al., 2022).

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-23(24-14-13-18-17-25-22-12-5-4-11-21(18)22)16-19-8-6-7-15-26(19)30(28,29)20-9-2-1-3-10-20/h1-5,9-12,17,19,25H,6-8,13-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSZNLIOGOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.